molecular formula C₁₃H₁₆O₅ B1140100 1,5-Anhydro-4,6-O-benzylidene-D-glucitol CAS No. 65190-39-8

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Cat. No. B1140100
CAS RN: 65190-39-8
M. Wt: 252.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol involves dehydration reactions, selective protection, benzylation, and deprotection steps. For instance, 1,5-anhydro-2,4-di-O-benzyl-D-glucitol and 2,4-di-O-acetyl-1,5-anhydro-D-glucitol have been outlined with described approaches leading to the synthesis of 1,5-anhydro-2,4-O-benzylidene-D-glucitol, demonstrating alternative formation methods and relevant properties of derivatives (Haslam & Radford, 1966).

Molecular Structure Analysis

The molecular structure of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol and its derivatives showcases specific conformational features. For example, the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides starting from 1,5-Anhydro-4,6-O-benzylidene-D-glucitol indicates a C1 conformation with an axial base moiety, emphasizing the importance of molecular structure in determining the compound's chemical behavior (Hossain et al., 1999).

Chemical Reactions and Properties

1,5-Anhydro-4,6-O-benzylidene-D-glucitol undergoes various chemical reactions, including nucleophilic substitutions and epoxide openings, leading to the formation of nucleosides with adenine and uracil base moieties. These reactions are critical for the synthesis of specific nucleoside analogs and demonstrate the compound's chemical versatility (Hossain et al., 1999).

Scientific Research Applications

  • Synthesis of Nucleosides : 1,5-Anhydro-4,6-O-benzylidene-D-glucitol has been utilized as a starting material for synthesizing nucleosides with adenine and uracil base moieties, which are important in the study of nucleic acids and potential therapeutic agents (Hossain et al., 1999).

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of 1,5-anhydro-D-glucitol, including those with benzyl and acetyl groups. These derivatives have potential applications in pharmaceuticals and as intermediates in organic synthesis (Haslam & Radford, 1966).

  • Diabetes Mellitus Diagnosis : A method was developed for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase, which can be a diagnostic tool for diabetes mellitus (Yabuuchi et al., 1989).

  • Synthesis of Glucose Analogues : The compound has been used to prepare important D-glucose and D-glucose 6-phosphate analogues, which are relevant in the study of carbohydrate metabolism (Yuan & Hollingsworth, 2011).

  • Enzymatic Studies : 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is also involved in enzymatic studies to understand its interaction and transformation through various biochemical processes (Sakakibara et al., 2008).

  • Antiviral Research : Synthesized analogues of 1,5-Anhydrohexitol nucleosides showed moderate antiviral activity against Herpes simplex virus, indicating potential for developing new antiviral agents (Hossain et al., 1997).

properties

IUPAC Name

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWQNYQBBRLMC-ZLUZDFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Citations

For This Compound
26
Citations
Y Kondo - Agricultural and Biological Chemistry, 1977 - jstage.jst.go.jp
Partial benzoylation of monosaccharide diols pro vides a facile synthetic route to useful intermediates for the preparation of keto sugars, amino sugars and disaccharides. In order to …
Number of citations: 9 www.jstage.jst.go.jp
FH Newth - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
1, 5-Anhydro-4, 6-0-benzylidene-2-0-tosyl-~-glucitol (XIII) was treated with sodium methoxide at 0" and was smoothly converted into an epoxide which must be 1, 5: 2, 3-di-anhydro-4, 6-…
Number of citations: 15 pubs.rsc.org
Y Kondo - Agricultural and Biological Chemistry, 1977 - Taylor & Francis
Monobenzoylation of 1, 5-anhydro-4, 6-0-benzylidene-D-glucitol (1) with benzoyl chloride in pyridine was first reported by Newth, 1) giving the 2, 3-di-0-(2) and the 2-0-(3) benzoates in …
Number of citations: 11 www.tandfonline.com
Y Kondo, K Yabuuchi, S Hirano - Carbohydrate Research, 1980 - Elsevier
Its ‘Hn. mr data indicated it to be a tribenzoate. In order to determine the positions of the benzoyl groups, B was treated with methanesulfonyl chloride in pyridine to give the …
Number of citations: 9 www.sciencedirect.com
N Hossain, I Luyten, K Rothenbacher… - … Nucleotides & Nucleic …, 1999 - Taylor & Francis
5-Anhydro-4,6-O-benzylidene-D-glucitol was used as starting material for the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides with an adenine and uracil base moiety. The …
Number of citations: 4 www.tandfonline.com
Y Kondo, K Yabuuchi, H Ono, S Hirano - Agricultural and Biological …, 1978 - jstage.jst.go.jp
Various publications1, 2) on partial esterification and etherification of methyl 4, 6-O-benzylidene-D-glucopyranosides have been reported. In connection with these studies, 1, 5-anhydro-…
Number of citations: 4 www.jstage.jst.go.jp
N Hossain, B Wroblowski, A Van Aerschot… - The Journal of …, 1998 - ACS Publications
2‘-Deoxy-d-mannitol nucleosides with a purine base moiety have been conveniently synthesized starting from 1,5-anhydro-4,6-O-benzylidene-d-glucitol. The 3-OH function of 1,5-…
Number of citations: 27 pubs.acs.org
M Yoshida, T Suzuki, H Ishida, M Kiso… - Carbohydrate …, 1996 - Taylor & Francis
Three sialyl-Le x epitope analogs, which carry fucose and α-sialyl-(2→3)-galactose residues at O-2 and O-3, O-3 and O-2, and O-4 and O-6 positions of 1-deoxy-D-glucose backbone, …
Number of citations: 4 www.tandfonline.com
N Hossain, P Herdewijn - Nucleosides and Nucleotides, 1998 - Taylor & Francis
D-Mannitol nucleosides with a purine base moiety have been conveniently synthesized strating from 1,5-anhydro-4,6-O-benzylidene-D-glucitol. The 3-OH function of 1,5-anhydro-4,6-O-…
Number of citations: 1 www.tandfonline.com
J Yu, G Vasquez, CR Allerson, EE Swayze - Synlett, 2023 - thieme-connect.com
We report a convenient and scalable synthetic approach for the synthesis of 3′-fluoro hexitol adenosine and guanosine nucleoside analogues and corresponding phosphoramidites in …
Number of citations: 0 www.thieme-connect.com

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